2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol
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Overview
Description
2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5 of the pyridine ring and an ethanol group at position 2. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol typically involves the alkylation of 3,5-dimethylpyridine with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the ethylene oxide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halides, amines, and other substituted products.
Scientific Research Applications
2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2-(3,5-Dimethylpyridin-2-yl)ethan-1-one: This compound is similar in structure but contains a ketone group instead of an alcohol group.
2-(3,5-Dimethylpyridin-2-yl)ethan-1-amine: This compound has an amine group instead of an alcohol group.
Uniqueness: 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the ethanol group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-5-8(2)9(3-4-11)10-6-7/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWHNEPBZFMEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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